![molecular formula C11H14N2O2 B2420173 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1210238-35-9](/img/structure/B2420173.png)
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a solid substance . The SMILES string for this compound is NCc1cccc(c1)N2CCOC2=O .
Molecular Structure Analysis
The InChI key for this compound is CSHIRRDTCOQWTI-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 192.21 . The SMILES string for this compound is NCc1cccc(c1)N2CCOC2=O , which can be used to predict some of its properties using chemoinformatics tools.Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, to which the compound belongs, is a popular heterocycle framework in synthetic organic chemistry. Its synthesis approaches are well-documented, with a focus on mechanistic and stereochemical outcomes. These compounds have applications as protective groups for 1,2-aminoalcohols and are used in asymmetric synthesis (Zappia et al., 2007).
- Crystal Structures : Studies on the crystal structures of oxazolidinecarbohydrazides (a related class) have revealed various weak interactions like C-H···O, C-H···π, and π-π stacking interactions. This structural information is crucial for understanding the properties and potential applications of such compounds (Nogueira et al., 2015).
Biological and Pharmacological Activities
- Antifungal Properties : Research indicates that some derivatives of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one demonstrate potential antifungal activity against specific fungal strains, highlighting the biological relevance of oxazolidinone derivatives (Pandit et al., 2012).
- Enzymatic Synthesis : The enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate is a novel area, with potential applications in pharmaceuticals due to the diverse biological and pharmacological activities of oxazolidinones (Yadav & Pawar, 2014).
Applications in Drug Development
- Antibacterial Agents : Oxazolidinones, like the one , are part of the chemical structure of many drugs, especially antibiotics. Their derivatives have been explored for improved safety profiles in antibacterial therapy, indicating their potential in medicinal chemistry (Gordeev & Yuan, 2014).
Safety And Hazards
This compound is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictogram GHS05 (corrosion) applies to it . The precautionary statements P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) apply .
properties
IUPAC Name |
3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMBCIMCWZGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

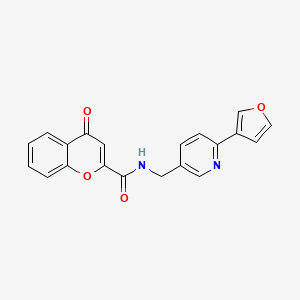
![(5-Chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2420094.png)
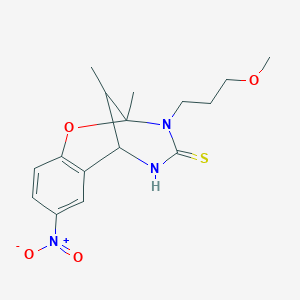
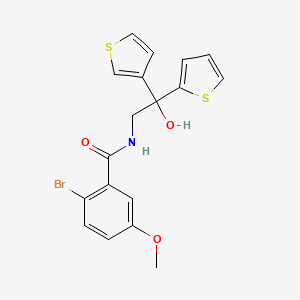
![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)
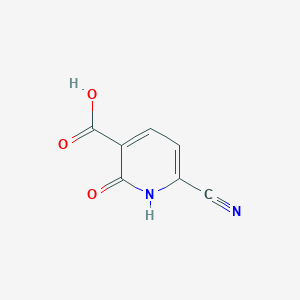
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420101.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)
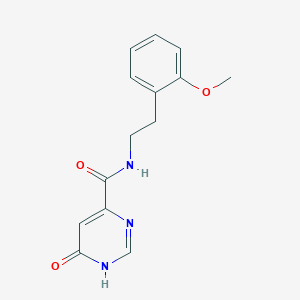
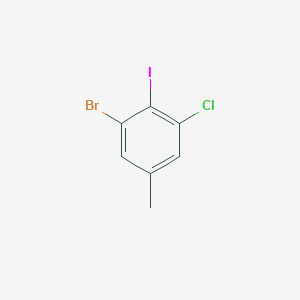
![3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2420110.png)
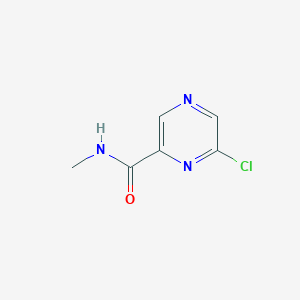
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)
![N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2420113.png)